molecular formula C23H20ClN3O4S B2987285 6-(3-Chlorophenyl)-2-(((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)pyrimidin-4-ol CAS No. 1040636-52-9

6-(3-Chlorophenyl)-2-(((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)pyrimidin-4-ol

Cat. No.: B2987285
CAS No.: 1040636-52-9
M. Wt: 469.94
InChI Key: IIORNDRBKHZAEV-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)-2-(((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)pyrimidin-4-ol is a useful research compound. Its molecular formula is C23H20ClN3O4S and its molecular weight is 469.94. The purity is usually 95%.
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Scientific Research Applications

Experimental and Theoretical Studies of Pyrimidine Derivatives

Synthesis and Antibacterial Activity : Pyrimidine derivatives have been synthesized and characterized, with some showing promising antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds could be potential leads for developing new antibacterial agents (S. Murugavel et al., 2015).

Optical and Electronic Applications : Research into thiopyrimidine derivatives indicates their significance in non-linear optics (NLO) fields due to their promising applications in medicine and NLO. Structural parameters and electronic properties have been explored, highlighting their potential in optoelectronic applications (A. Hussain et al., 2020).

Phleomycin Amplifiers : Certain thienyl- and thiazolyl-pyrimidines have been investigated for their ability to amplify the effects of phleomycin, a chemotherapeutic agent. These findings could contribute to enhancing cancer treatment effectiveness (D. J. Brown et al., 1982).

Anticancer and Anti-inflammatory Agents : Pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities, providing a basis for further exploration of pyrimidine compounds in therapeutic applications (A. Rahmouni et al., 2016).

Properties

IUPAC Name

4-(3-chlorophenyl)-2-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O4S/c1-13-19(25-22(31-13)17-8-7-16(29-2)10-20(17)30-3)12-32-23-26-18(11-21(28)27-23)14-5-4-6-15(24)9-14/h4-11H,12H2,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIORNDRBKHZAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)OC)CSC3=NC(=CC(=O)N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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